1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Overview
Description
- 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C9H8N2O . It is a white to yellow solid.
- It is also known as 1-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one .
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular formula is C9H8N2O .
- The structure consists of a pyrrolopyridine ring fused to an ethanone group.
Chemical Reactions Analysis
- No specific reactions were found in the available data.
Scientific Research Applications
Application 1: Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . One of the compounds, referred to as 4h, exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25, and 712 nM, respectively .
Application 2: Treatment of Hyperglycemia and Related Disorders
- Scientific Field : Endocrinology
- Summary of the Application : Compounds structurally similar to 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone have been found to reduce blood glucose levels . They may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels . This suggests potential applications in the treatment of hyperglycemia, diabetes, and related disorders .
Application 3: Immunomodulation
- Scientific Field : Immunology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to target Janus Kinase 3 (JAK3), a crucial player in modulating inflammatory and immune mediators . These compounds can be used as immunomodulators for treating immune diseases such as organ transplantation .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated . One of the compounds, referred to as 14c, was identified as a potent, moderately selective JAK3 inhibitor .
- Results or Outcomes : Compound 14c showed moderate cellular inhibition of interleukin-2-stimulated rat T cell proliferation . This suggests potential applications in the treatment of immune diseases .
Safety And Hazards
- The compound poses risks such as eye and skin irritation .
- Refer to the MSDS for detailed safety information.
Future Directions
- Further research and optimization are needed to explore its potential applications and biological activities.
Please note that specific details on synthesis, reactions, and mechanisms may require additional literature review beyond the available sources. For more in-depth analysis, consult scientific papers or specialized databases123
properties
IUPAC Name |
1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-5-11-8-3-2-4-10-9(7)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDFHMKZOAPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454937 | |
Record name | 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
CAS RN |
460053-62-7 | |
Record name | 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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